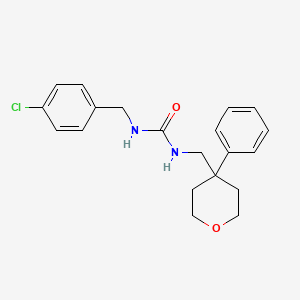
1-(4-chlorobenzyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea, also known as CP-690,550 or Tofacitinib, is a small molecule inhibitor of Janus kinases (JAKs). It was developed by Pfizer and is approved by the US Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
Aplicaciones Científicas De Investigación
Urease Inhibitors and Their Therapeutic Applications
Urease inhibitors have been identified as potential therapeutic agents for treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Although acetohydroxamic acid is the only clinically used urease inhibitor, it has severe side effects, suggesting the need for further exploration in this area. Research on herbal extracts as alternative urease inhibitors is also underway, highlighting the potential of natural products in medical applications (Kosikowska & Berlicki, 2011).
Biomarkers for Tobacco and Cancer Research
Human urinary carcinogen metabolites serve as practical biomarkers for investigating the relationship between tobacco use and cancer. This area of research is crucial for understanding carcinogen exposure from tobacco and its metabolites, providing insights into cancer prevention and the development of new tobacco products (Hecht, 2002).
Urea Biosensors
Advancements in urea biosensors highlight the significance of detecting and quantifying urea concentrations in various fields, including medical diagnostics and environmental monitoring. The integration of nanomaterials and conducting polymers in biosensor designs has improved the sensitivity and specificity of urea detection (Botewad et al., 2021).
Drug Design
The unique hydrogen bonding capabilities of ureas make them a critical functional group in drug design, aiding in the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This area of research encompasses a broad range of bioactivities, demonstrating the versatility of urea derivatives in medicinal chemistry (Jagtap et al., 2017).
Agriculture
In agriculture, urea derivatives like ureaform have been explored as slow-release fertilizers, offering a way to improve nitrogen use efficiency and reduce environmental pollution. The review on ureaform highlights its agronomic benefits and the factors influencing its degradation in soil, providing a foundation for future research in sustainable agriculture (Alexander & Helm, 1990).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-18-8-6-16(7-9-18)14-22-19(24)23-15-20(10-12-25-13-11-20)17-4-2-1-3-5-17/h1-9H,10-15H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVYGZQDQOAESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

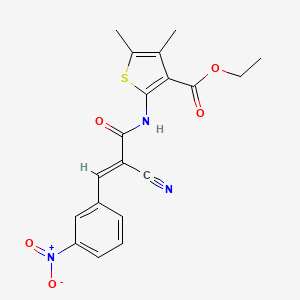
![2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one](/img/structure/B2470362.png)
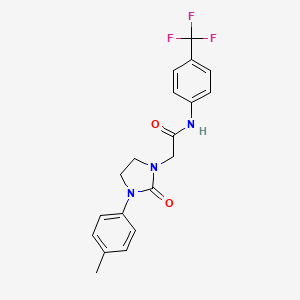
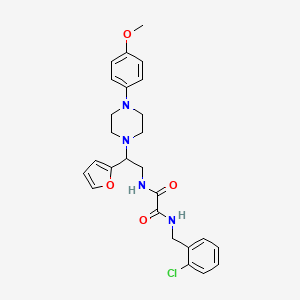
![8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2470368.png)
![6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2470370.png)
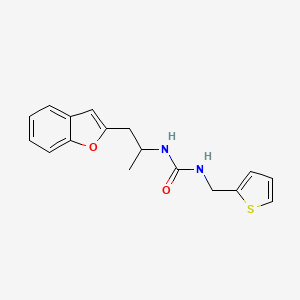

![N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470376.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2470377.png)
![N-(4-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2470378.png)
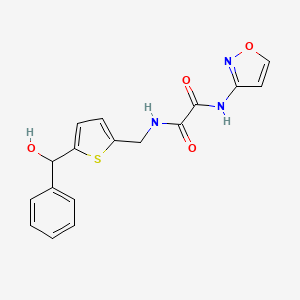
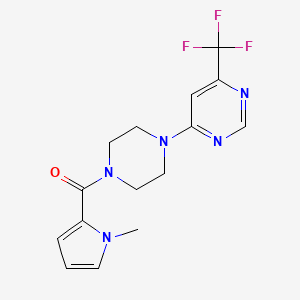
![3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one](/img/structure/B2470382.png)